molecular formula C13H14N2O3S B2606448 Methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 314052-39-6

Methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2606448
CAS No.: 314052-39-6
M. Wt: 278.33
InChI Key: FZELDDAQGDMDHV-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli condensation. It features a 4-hydroxyphenyl substituent at position 4, a methyl ester at position 5, and a thioxo group at position 2. Its structure was confirmed by spectroscopic methods (IR, $^1$H NMR, $^13$C NMR) and elemental analysis, with a melting point of 253°C .

Properties

IUPAC Name

methyl 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-7-10(12(17)18-2)11(15-13(19)14-7)8-3-5-9(16)6-4-8/h3-6,11,16H,1-2H3,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZELDDAQGDMDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including its anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14_{14}H16_{16}N2_2O3_3S
  • Molecular Weight : 292.35 g/mol
  • CAS Number : 329689-23-8

1. Anticancer Activity

This compound has demonstrated potent anticancer properties. Research indicates that it inhibits the activity of topoisomerase II, an enzyme critical for DNA replication and cell division.

  • Mechanism of Action : The compound acts as a selective inhibitor of topoisomerase IIα and IIβ, leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has shown effectiveness against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Topoisomerase II inhibition
MDA-MB-23120Induction of apoptosis
HeLa18Cell cycle arrest at G2/M phase

2. Antibacterial Activity

The compound exhibits notable antibacterial properties against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a potential lead for developing new antibacterial agents.

3. Anti-inflammatory Activity

In addition to its anticancer and antibacterial effects, this compound has shown anti-inflammatory activity in various in vitro models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Anticancer Efficacy

A study conducted by Atwal et al. (1991) explored the efficacy of several dihydropyrimidine derivatives in cancer therapy. The results indicated that this compound was one of the most effective compounds tested for inhibiting cell proliferation in vitro.

Case Study 2: Antibacterial Properties

Research published by Cheng et al. (2022) evaluated the antibacterial activity of various pyrimidine derivatives. The study found that this specific compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

  • 4-Hydroxyphenyl vs. Halogenated Phenyl Groups
    • Chlorophenyl Analog (Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) : The 4-chlorophenyl substituent introduces an electron-withdrawing effect, reducing hydrogen-bonding capacity compared to the hydroxyl group. This compound exhibits a lower melting point (134–136°C) and is reported to show antitumor activity .
    • Fluorophenyl Analogs (e.g., Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) : Fluorine’s electronegativity enhances metabolic stability. These derivatives are typically liquids or low-melting solids (e.g., decomposition at 216–220°C) and are explored for kinase inhibition .

Ester Group Modifications

  • Methyl vs. Ethyl Esters :
    • Methyl esters (e.g., the target compound) generally have higher melting points due to reduced steric hindrance and stronger crystal packing. Ethyl esters (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) are more lipophilic, improving membrane permeability but lowering melting points (e.g., 182–184°C for ethyl 4-(4-fluorophenyl) derivatives) .

Oxo vs. Thioxo Functional Groups

  • Thioxo Group (C=S) :
    • The thioxo group in the target compound increases electron delocalization, enhancing interactions with biological targets like enzymes or serum albumin. For example, thioxo derivatives show stronger binding to bovine serum albumin (BSA) than oxo analogs .
  • Oxo Group (C=O) :
    • Oxo derivatives (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit lower binding affinity to BSA due to reduced polarizability .

Antitumor Activity

  • In contrast, chlorophenyl analogs (e.g., compound 11d) demonstrate direct antitumor effects against breast cancer cells .

Antioxidant Properties

  • Furan-substituted analogs (e.g., Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit notable antioxidant activity via radical scavenging, attributed to the electron-rich furan ring.

Protein Binding

  • The target compound’s hydroxyl and thioxo groups facilitate strong interactions with serum proteins. Comparative studies show that 4-hydroxyphenyl-thioxo derivatives bind BSA with higher affinity (e.g., $ K_b = 1.2 \times 10^5 \, \text{M}^{-1} $) than 2-hydroxyphenyl or oxo analogs .

Physicochemical Properties and Spectral Data

Table 1. Key Properties of Selected Analogs

Compound Substituent Ester Group X (Oxo/Thioxo) Melting Point (°C) Notable Activity
Target Compound 4-Hydroxyphenyl Methyl Thioxo 253 Potential anticancer
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxyphenyl Ethyl Thioxo N/A High BSA binding
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl Methyl Thioxo 134–136 Antitumor (breast cancer)
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-... 2-Fluorophenyl Ethyl Thioxo Decomp. 216–220 Kinase inhibition
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Furan-2-yl Methyl Thioxo N/A Antioxidant

Q & A

Q. What are the optimized synthetic protocols for preparing Methyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli condensation method. A standard protocol involves refluxing equimolar amounts of 4-hydroxybenzaldehyde, methyl acetoacetate, and thiourea in acetic acid with NH4_4Cl as a catalyst at 100°C for 8 hours . For higher yields and reduced reaction time, microwave-assisted synthesis under solvent-free conditions with iodine as a promoter has been reported, achieving completion in 15–20 minutes . Post-synthesis purification involves recrystallization from ethanol or aqueous ethanol to isolate the product with >95% purity.

Q. How is the purity and structural identity of this compound validated?

Purity is assessed using HPLC or TLC , while structural confirmation relies on spectroscopic techniques:

  • 1^1H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–3.5 ppm), and NH/OH protons (δ 9–10 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (C=O), ~1250 cm1^{-1} (C=S), and ~3200 cm1^{-1} (N-H/O-H) confirm functional groups .
  • Single-crystal X-ray diffraction (SCXRD) : Provides definitive confirmation of stereochemistry and hydrogen bonding patterns (e.g., R-factor < 0.05) .

Q. What solvents and conditions are suitable for recrystallization?

Ethanol and ethanol-water mixtures (1:1 v/v) are optimal for recrystallization. Slow evaporation at room temperature yields high-quality crystals for SCXRD analysis. Crystallization in polar aprotic solvents (e.g., DMF) may induce polymorphism, requiring thermal stability assessments via DSC .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the compound’s conformational stability?

SCXRD studies of analogs reveal that electron-withdrawing groups (e.g., -CN, -Br) increase planarity of the tetrahydropyrimidine ring, while electron-donating groups (e.g., -OCH3_3) induce puckering (flattened boat conformation). Conformational analysis using Cremer-Pople puckering parameters (e.g., θ = 20–30°, φ = 120–150°) quantifies ring distortion . Hydrogen bonding (N-H⋯O/S) further stabilizes the crystal lattice, as shown in 3D network formations .

Q. What methodologies are used to study its thermodynamic properties in solution?

Solubility and dissolution thermodynamics can be assessed via gravimetric analysis in organic solvents (e.g., DMSO, chloroform). Parameters like Gibbs free energy (ΔGsol_{sol}) and enthalpy (ΔHsol_{sol}) are derived from van’t Hoff plots. For example, ΔGsol_{sol} in ethanol is −8.2 kJ/mol, indicating spontaneous dissolution . Hansen solubility parameters predict miscibility with polymers for drug delivery applications.

Q. How is its bioactivity evaluated against bacterial targets?

Antibacterial assays (e.g., MIC, disk diffusion) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed. Derivatives with halogen substituents (e.g., 4-bromo) show enhanced activity (MIC = 8–16 µg/mL), likely due to improved membrane penetration. Molecular docking (e.g., AutoDock Vina) identifies potential interactions with bacterial enzymes like thymidine phosphorylase (binding affinity: −9.2 kcal/mol) .

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